1-Pyrenebutyryl-coa
Overview
Description
1-Pyrenebutyryl-CoA (1-PB-CoA) is a naturally occurring fatty acid that is found in a variety of plants, animals, and microorganisms. It is a derivative of pyrenebutyric acid and is an important intermediate in fatty acid metabolism. 1-PB-CoA is a key component in the synthesis of fatty acids and is used in a variety of biochemical and physiological processes.
Scientific Research Applications
PB-CoA has been used to study the properties of fatty acyl coenzyme A (CoA) and acylcarnitine in membranes, exploiting its fluorescent properties derived from pyrene and its derivatives (Wolkowicz, Pownall, & McMillin-Wood, 1982).
Research on pyrene-labeled polystyrene samples has provided insights into the kinetics of excimer formation, which is significant in understanding polymer chain dynamics (Ingratta & Duhamel, 2007).
Studies have examined how substituting a methyl with a butyl group in a pyrene derivative affects the fluorescence response of polystyrene, highlighting the importance of pyrene derivatives in polymer science (Ingratta, Mathew, & Duhamel, 2010).
The synthesis and characterization of various polymers, including poly(styrene-b-n-butyl acrylate-b-styrene) triblock copolymers, have been explored using pyrene derivatives as integral components (Robin, Guerret, Couturier, Pirri, & Gnanou, 2002).
PB-CoA and related compounds have also been used in the synthesis of luminescent polymers, contributing to the development of new materials with unique optical properties (Illescas, Ramírez-Fuentes, Zaragoza-Galán, Porcu, Mariani, & Rivera, 2015).
In the field of bioengineering, PB-CoA derivatives have been instrumental in the microbial synthesis of biodegradable plastics, such as poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (Srirangan, Liu, Tran, Charles, Moo-young, & Chou, 2016).
Mechanism of Action
Target of Action
1-Pyrenebutyryl-CoA is a derivative of pyrene, a polycyclic aromatic hydrocarbon . It primarily targets the mitochondrial carnitine-acyl-carnitine translocase , a key enzyme involved in the transport of long-chain fatty acids into the mitochondria for β-oxidation .
Mode of Action
This compound interacts with its target by competitively inhibiting the mitochondrial carnitine-acyl-carnitine translocase . This interaction results in the inhibition of the transport of long-chain fatty acids into the mitochondria, thereby affecting the process of β-oxidation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the β-oxidation of long-chain fatty acids . By inhibiting the mitochondrial carnitine-acyl-carnitine translocase, this compound prevents the transport of long-chain fatty acids into the mitochondria, where β-oxidation occurs . This results in a decrease in the production of acetyl-CoA, a key molecule in the citric acid cycle, and thus affects energy production in the cell .
Pharmacokinetics
It is known that this compound is more soluble in nonpolar solvents , which may influence its bioavailability and distribution within the body.
Result of Action
The inhibition of the mitochondrial carnitine-acyl-carnitine translocase by this compound leads to a decrease in the transport of long-chain fatty acids into the mitochondria . This results in a decrease in the β-oxidation of these fatty acids and a subsequent decrease in the production of acetyl-CoA . As acetyl-CoA is a key molecule in the citric acid cycle, this can lead to a decrease in energy production within the cell .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other molecules that can bind to the mitochondrial carnitine-acyl-carnitine translocase may affect the efficacy of this compound . Additionally, the solubility of this compound in nonpolar solvents suggests that its action may be influenced by the lipid composition of the cell .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
1-Pyrenebutyryl-CoA plays a significant role in biochemical reactions involving lipid metabolism. It interacts with enzymes such as carnitine acyltransferases, which are crucial for the modulation of the acyl-CoA/CoA ratio in different cell compartments . These interactions are essential for maintaining the balance of fatty acid metabolism. The kinetic mechanisms and parameters for these enzymes vary depending on their location within the cell .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as a medium-chain fatty acid analogue and can inhibit certain enzymes, affecting the overall metabolic flux within the cell . This compound’s ability to bind to specific proteins and enzymes allows it to modulate cellular functions effectively.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit enzymes such as carnitine palmitoyltransferase by mimicking the structure of natural substrates . This inhibition can lead to changes in gene expression and metabolic pathways, highlighting the compound’s role in regulating cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function . The compound’s interactions with enzymes and other biomolecules can vary depending on the experimental conditions, leading to different outcomes in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal impact, while higher doses can lead to significant changes in metabolic pathways and potential toxic effects . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including fatty acid metabolism. It interacts with enzymes such as butyryl-CoA dehydrogenase, which plays a role in the degradation and elongation of fatty acids . These interactions are essential for maintaining metabolic homeostasis within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions help regulate its localization and accumulation, ensuring that it reaches the necessary cellular compartments to exert its effects.
Subcellular Localization
This compound is localized in various subcellular compartments, including the mitochondria and peroxisomes . Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific organelles. This localization is crucial for its role in regulating lipid metabolism and other cellular processes.
properties
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-pyren-1-ylbutanethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H50N7O17P3S/c1-41(2,20-62-68(59,60)65-67(57,58)61-19-28-35(64-66(54,55)56)34(51)40(63-28)48-22-47-33-37(42)45-21-46-38(33)48)36(52)39(53)44-16-15-29(49)43-17-18-69-30(50)8-4-5-23-9-10-26-12-11-24-6-3-7-25-13-14-27(23)32(26)31(24)25/h3,6-7,9-14,21-22,28,34-36,40,51-52H,4-5,8,15-20H2,1-2H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/t28-,34-,35-,36+,40-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJCVEBQTCSQNB-IJWBJXIQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCCC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H50N7O17P3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801346231 | |
Record name | 1-Pyrenebutyryl-coenzyme A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801346231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1037.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
81923-89-9 | |
Record name | 1-Pyrenebutyryl-coenzyme A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081923899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Pyrenebutyryl-coenzyme A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801346231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1-Pyrenebutyryl-CoA interact with mitochondria and what are the downstream effects?
A: this compound (PB-CoA) exhibits inhibitory effects on rat liver mitochondria. It acts as a non-competitive inhibitor of ADP-stimulated (phosphorylating) respiration with a Ki of 2 µM []. PB-CoA also competitively inhibits carnitine palmitoyl-CoA transferase (CPT) I, a key enzyme in fatty acid oxidation, with a Ki of 2.1 µM. Furthermore, it inhibits octanoyl-CoA transferase with a Ki of 15 µM []. These interactions suggest that PB-CoA primarily affects mitochondrial fatty acid metabolism.
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